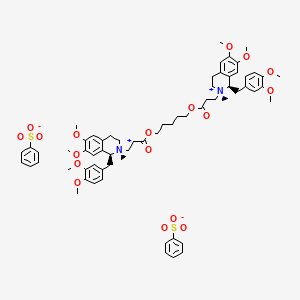

Atracurium besylate, (1R,2S,1'S,2'R)-

Description

Properties

CAS No. |

96946-54-2 |

|---|---|

Molecular Formula |

C65H82N2O18S2 |

Molecular Weight |

1243.5 g/mol |

IUPAC Name |

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54+,55-;; |

InChI Key |

XXZSQOVSEBAPGS-HSFUCIEASA-L |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Historical and Chemical Context of Neuromuscular Blocking Agents: the Benzylisoquinolines

Evolution of Non-Depolarizing Neuromuscular Blocking Agent Chemical Structures

The journey from the natural alkaloid tubocurarine (B1210278) to synthetic agents like atracurium (B1203153) besylate involved significant evolution in chemical structure. Early research in the 1860s by Fraser and Brown established a fundamental principle: the quaternization of nitrogen atoms in alkaloids conferred curare-like activity. nih.gov This discovery was pivotal and guided much of the subsequent synthetic work in the 20th century. nih.gov

Following the introduction of tubocurarine into clinical practice, chemists began to synthesize and evaluate a variety of related structures. This led to the development of other benzylisoquinoline derivatives, as well as the exploration of other chemical classes, such as the aminosteroids (e.g., pancuronium). wikipedia.orgnih.gov However, the benzylisoquinoline skeleton remained a key focus due to its inherent neuromuscular blocking properties. oup.com The evolution of these structures was driven by the desire to optimize the pharmacological profile, aiming for agents with a more predictable and controllable duration of action and fewer side effects. nih.gov

A significant development in this evolutionary path was the synthesis of bis-quaternary compounds, where two quaternary ammonium (B1175870) centers are separated by a specific distance. This structural feature was found to be crucial for potent neuromuscular blocking activity. oup.com The general structure of these molecules consists of two quaternary isoquinolinium heads connected by a linker chain. Variations in the structure of the isoquinolinium rings and the nature and length of the linker chain were systematically explored to refine the drug's properties.

Chemical Rationale for the Design of Benzylisoquinoline Derivatives

The design of benzylisoquinoline derivatives as neuromuscular blocking agents is based on key structure-activity relationships. The presence of two quaternary ammonium groups, positively charged at physiological pH, is essential for binding to the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. slideshare.net These cationic heads mimic the quaternary ammonium of acetylcholine, the endogenous neurotransmitter, allowing them to act as competitive antagonists. nih.gov

The distance between these two quaternary centers is a critical determinant of potency and selectivity. An optimal inter-onium distance, often around 10-12 carbon atoms, is generally required for effective blocking of the neuromuscular junction. oup.com The rigidity and conformation of the molecule, influenced by the benzylisoquinoline rings and the linker, also play a significant role in receptor binding.

A key challenge in the design of early neuromuscular blockers was their reliance on organ-dependent elimination (liver metabolism and renal excretion), which could lead to prolonged effects in patients with impaired organ function. This provided the chemical rationale for designing a molecule with a built-in mechanism for inactivation that was independent of hepatic or renal pathways. This led to the innovative concept of incorporating chemically labile bonds into the linker chain, which would break down under physiological conditions. nih.gov

Landmark Chemical Discoveries Leading to Atracurium Besylate

The development of atracurium besylate was not a serendipitous discovery but the result of a targeted drug design strategy. A crucial landmark was the work of J.B. Stenlake and his colleagues, who, in 1956, identified petaline (B1196638), a quaternary plant alkaloid that underwent spontaneous degradation in mildly alkaline conditions through a chemical reaction known as Hofmann elimination. nih.gov

This observation sparked the idea of intentionally designing a neuromuscular blocking agent that would be susceptible to Hofmann elimination at physiological pH and temperature. nih.gov The Hofmann elimination is a reaction of a quaternary ammonium salt that results in the formation of a tertiary amine and an alkene. By incorporating ester groups into the linker chain, a second, parallel pathway for degradation, ester hydrolysis, was also introduced. nih.govwikipedia.org

This dual-pathway degradation mechanism was the cornerstone of atracurium's design. nih.gov The rationale was that the bis-quaternary structure, essential for neuromuscular blocking activity, would be destroyed in vivo by these chemical (non-enzymatic) and enzymatic processes, leading to inactive metabolites. nih.gov This would result in a drug with a predictable duration of action, largely independent of a patient's liver and kidney function. nih.gov

The synthesis of atracurium besylate was first achieved in 1974 by George H. Dewar in John B. Stenlake's research group at the University of Strathclyde. wikipedia.org The synthesis involved the coupling of (±)-tetrahydropapaverine with 1,5-pentamethylene diacrylate, followed by quaternization with methyl benzenesulfonate (B1194179). epo.org The resulting product was a mixture of ten stereoisomers. nih.govepo.org

The following table provides a summary of the key chemical discoveries that paved the way for atracurium besylate:

| Discovery/Concept | Description | Significance for Atracurium Besylate |

| Quaternization of Alkaloids | The conversion of tertiary amines in alkaloids to quaternary ammonium salts induces curare-like neuromuscular blocking activity. nih.gov | Provided the fundamental chemical principle for designing synthetic neuromuscular blockers with the necessary cationic centers for receptor binding. |

| Bis-quaternary Structure | The presence of two quaternary ammonium groups separated by an optimal distance enhances neuromuscular blocking potency. oup.com | Guided the design of atracurium as a symmetrical molecule with two benzylisoquinolinium heads connected by a linker chain. |

| Hofmann Elimination of Petaline | The observation that the quaternary alkaloid petaline undergoes spontaneous degradation in alkaline conditions. nih.gov | Inspired the core concept of designing a neuromuscular blocker that would self-destruct under physiological conditions, leading to a predictable and organ-independent metabolism. |

| Incorporation of Ester Linkages | The inclusion of ester groups in the linker chain of the molecule. nih.gov | Introduced a second pathway for degradation (ester hydrolysis) alongside Hofmann elimination, further ensuring rapid and reliable inactivation of the drug. |

Chemical Synthesis and Stereochemical Control of Atracurium Besylate and Its Isomers

Overview of Synthetic Routes to Atracurium (B1203153) Besylate

The synthesis of atracurium besylate is a multi-step process that involves the preparation of key precursors followed by a crucial quaternization reaction. The general synthetic pathway is designed to construct the bis-isoquinolinium structure linked by a pentamethylene diacrylate chain.

The primary precursors for the synthesis of atracurium besylate are (±)-tetrahydropapaverine and 1,5-pentamethylene diacrylate.

The synthesis of 1,5-pentamethylene diacrylate can be achieved by the reaction of 1,5-pentanediol (B104693) with acryloyl chloride in the presence of a base like triethylamine (B128534) and a polymerization inhibitor such as pyrogallol. chemicalbook.com

The core of the atracurium molecule is derived from tetrahydropapaverine. The synthesis of atracurium besylate typically begins with the coupling of (±)-tetrahydropapaverine base with 1,5-pentamethylene diacrylate. epo.org This reaction results in the formation of a tertiary amine base, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine. epo.orggoogle.com This intermediate is often treated with an acid, such as oxalic acid, to form a more stable and easily purifiable salt, the N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine dioxalate. chemicalbook.comepo.org The dioxalate salt is then converted back to the free base before proceeding to the final quaternization step. chemicalbook.comepo.org

| Precursor/Intermediate | Role in Synthesis | Typical Reagents for Formation |

| (±)-Tetrahydropapaverine | Isoquinoline (B145761) core of the final molecule | Derived from papaverine (B1678415) or synthesized through multi-step organic synthesis. |

| 1,5-Pentanediol diacrylate | Linker chain connecting the two isoquinoline units | 1,5-Pentanediol, Acryloyl chloride, Triethylamine chemicalbook.com |

| N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine | Tertiary amine intermediate | (±)-Tetrahydropapaverine, 1,5-Pentanediol diacrylate epo.org |

| ... dioxalate salt | Purified and stable form of the tertiary amine intermediate | N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine, Oxalic acid epo.org |

The final step in the synthesis of atracurium besylate is the quaternization of the tertiary nitrogen atoms of the N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine intermediate. This is typically achieved by reacting the free base with methyl benzenesulfonate (B1194179) in a suitable solvent like acetonitrile (B52724). chemicalbook.comepo.orggoogle.com

This quaternization reaction introduces two new chiral centers at the nitrogen atoms, leading to the formation of a mixture of stereoisomers. epo.orgjustia.com A significant challenge in this synthesis is the incomplete reaction of the starting materials, which can result in impurities that are difficult to remove from the final product. google.com To address this, process modifications such as the use of a catalytic amount of an insoluble base (e.g., sodium carbonate) have been developed to drive the reaction to completion. google.comnih.gov Another challenge is the removal of excess methyl benzenesulfonate, which traditionally required multiple precipitations with diethyl ether. google.com

The quaternization of the bis-tertiary amine with methyl benzenesulfonate results in a mixture of geometrical isomers. google.com When starting with (1R,1'R)-bis-tetrahydropapaverine intermediate, the resulting atracurium besylate is a mixture of (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans) isomers in a ratio of approximately 58:34:6, respectively. epo.orggoogle.com

Stereoselective Synthesis Methodologies for Atracurium Besylate Isomers

Controlling the stereochemistry of atracurium besylate is crucial for its clinical efficacy. The development of stereoselective synthesis methods has been a key focus of research.

While much of the literature focuses on the synthesis of cisatracurium (B1209417) besylate, the (1R,1'R,2R,2'R)-isomer, the principles of stereoselective synthesis can be applied to target other specific isomers like (1R,2S,1'S,2'R)-atracurium besylate. The stereochemistry of the final product is influenced by the stereochemistry of the starting tetrahydropapaverine and the quaternization step. justia.com By starting with a specific stereoisomer of tetrahydropapaverine, the stereochemistry at the C1 and C1' positions of atracurium is predetermined. The subsequent quaternization reaction, however, still generates a mixture of diastereomers (cis and trans isomers) at the newly formed chiral nitrogen centers.

Achieving a specific diastereomer like the (1R,2S,1'S,2'R) configuration would require a diastereoselective quaternization reaction or the separation of the desired isomer from the resulting mixture. The development of such a diastereoselective reaction remains a significant synthetic challenge.

A common strategy to control the stereochemistry of atracurium besylate is to utilize a chiral pool approach. This involves starting with an enantiomerically pure precursor. For the synthesis of isomers with the (1R,1'R) configuration at the carbon chiral centers, (R)-tetrahydropapaverine is used as the starting material. drugfuture.com (R)-tetrahydropapaverine can be obtained through the resolution of racemic (±)-tetrahydropapaverine using a chiral resolving agent, such as N-acetyl-L-leucine. drugfuture.com

This chiral pool strategy effectively sets the stereochemistry at two of the four chiral centers in the final atracurium molecule. The subsequent reaction with 1,5-pentamethylene diacrylate and quaternization with methyl benzenesulfonate then leads to a mixture of diastereomers that differ in the stereochemistry at the nitrogen centers. epo.org

Resolution and Separation Techniques for Atracurium Besylate Stereoisomers

Due to the formation of a mixture of stereoisomers during synthesis, effective resolution and separation techniques are essential to isolate the desired isomer. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Preparative HPLC using a silica (B1680970) gel stationary phase is a common method for separating the isomers of atracurium besylate. epo.orggoogle.com The mobile phase often consists of a mixture of solvents such as dichloromethane (B109758) and methanol, with the addition of a strong acid like benzenesulfonic acid. epo.orgjustia.comgoogle.com The use of a strong acid in the mobile phase can, however, pose challenges to the stability of the desired isomer. google.com Alternative methods have been developed that use a weak acid in the eluent to improve the stability of the product. google.com

Flash chromatography has also been employed for the separation of atracurium besylate isomers. googleapis.com Thin-layer chromatography (TLC) with a chiral mobile phase additive, such as β-cyclodextrin sulphated sodium salt, has also been shown to be effective for the chiral separation of atracurium besylate isomers. researchhub.com

| Separation Technique | Stationary Phase | Mobile Phase/Eluent | Isomer Ratio Observed (cis-cis:cis-trans:trans-trans) |

| Preparative HPLC epo.orggoogle.com | Silica | Dichloromethane, Methanol, Benzenesulfonic acid (e.g., 4000:500:0.25) | ~58:34:6 |

| HPLC researchhub.com | Lux Cellulose-3 (chiral stationary phase) | Acetonitrile: Water (90:10, v/v) | 57.89% : 36.57% : 5.54% |

| TLC researchhub.com | Silica gel | Acetonitrile: Methanol: Water: Ethyl acetate: 1% Acetic acid (5:2:1.5:1:0.5, by volume) with S-β-CD | Qualitative separation |

| Flash Chromatography googleapis.com | Reverse Phase | Various eluent systems | Quantitative separation |

The successful separation of the isomers allows for the isolation of a single, highly pure stereoisomer of atracurium besylate. For instance, after chromatographic separation, the desired isomer can be obtained with an isomeric purity of about 99%. epo.orgjustia.com

Chromatographic Resolution of Atracurium Besylate Diastereomers

The separation of atracurium besylate diastereomers is a critical step in the isolation of specific isomers, such as the (1R,2S,1'S,2'R)- configuration, from the complex mixture produced during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques for achieving this resolution.

Various HPLC methods have been developed utilizing chiral stationary phases (CSPs) to achieve baseline separation of the cis-cis, cis-trans, and trans-trans isomers. researchhub.comlongdom.org One approach employs a Lux Cellulose-3 CSP with a mobile phase of acetonitrile and water, allowing for the separation of the three main isomers in under three minutes. researchhub.com Another effective stationary phase is Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC), which, when paired with a mobile phase of acetonitrile and potassium hexafluorophosphate (B91526), can resolve the stereoisomers. longdom.org The pH, temperature, and buffer concentration of the mobile phase have been shown to influence the enantioselectivity and retention times in these separations. longdom.org Preparative HPLC on a silica stationary phase is also used to resolve the mixture of (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans) isomers, yielding the desired isomer with high purity. epo.orggoogleapis.comdrugfuture.com

TLC has also been adapted for chiral separation by incorporating chiral mobile phase additives. The use of β-cyclodextrin sulfated sodium salt or L-(+)-tartaric acid in the developing system enables the resolution of atracurium isomers on silica gel plates. researchhub.comakjournals.com The interaction between the protonated cationic enantiomers of atracurium and the anionic chiral selector facilitates the formation of transient diastereomeric complexes, which allows for their separation. akjournals.com

Below is a summary of various chromatographic conditions reported for the resolution of atracurium besylate isomers.

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| HPLC | Lux Cellulose-3 | Acetonitrile: Water (90:10, v/v) | 0.7 mL/min | UV at 280.0 nm | Excellent resolution of cis-cis, cis-trans, and trans-trans isomers. Isomer ratio found to be 57.89%: 36.57%: 5.54%. | researchhub.com |

| HPLC | Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC) | Acetonitrile: Potassium hexafluorophosphate (KPF6) (0.1 M, pH 3.0-3.5) | 0.5-1.0 mL/min | UV at 280 nm | Baseline separation of trans-trans, trans-cis, and cis-cis isomers. | longdom.org |

| Preparative HPLC | Silica | Dichloromethane: Methanol: Benzenesulfonic acid (4000:500:0.25) | Not Specified | Not Specified | Used to isolate the (1R-cis,1'R-cis) isomer from the mixture with an isomeric purity of about 99%. | epo.orggoogleapis.comgoogle.com |

| TLC | Silica Gel Plates | Acetonitrile: Methanol: Water: Ethyl acetate: 1% Acetic acid (5:2:1.5:1:0.5, by volume) with β-cyclodextrin sulphated sodium salt | Not Applicable | Densitometric at 280 nm | Achieved chiral separation using a chiral mobile phase additive. | researchhub.com |

| TLC | Silica Gel Plates | Acetonitrile: Methanol: Dichloromethane: Glacial acetic acid: H2O (7:1:0.5:0.7:1, by volume) with L-(+)-tartaric acid | Not Applicable | UV Lamp / Densitometric at 280 nm | Successful resolution achieved at an optimal mobile phase pH of 5. | akjournals.com |

Crystallization-Based Isomer Separation for Specific Atracurium Besylate Configurations

Crystallization-based methods offer a powerful alternative to chromatography for the separation of stereoisomers, often on a larger, industrial scale. researchgate.net These techniques are particularly valuable in the synthesis of specific atracurium besylate isomers by enabling the purification of chiral intermediates.

A key strategy involves the formation and separation of crystalline diastereomeric salts. researchgate.net In the synthesis of enantiomerically pure atracurium, this method is applied to resolve the precursor, (±)-tetrahydropapaverine. By reacting the racemic base with a chiral resolving agent, such as N-acetyl-L-leucine, a pair of diastereomeric salts is formed. google.com These salts possess different physical properties, most importantly, different solubilities. This solubility difference allows for the selective crystallization of one diastereomer from a suitable solvent, such as acetone. For instance, the crystallization of (R)-tetrahydropapaverine-N-acetyl-L-leucinate can yield the (R)-isomer of the precursor with high purity (e.g., 97%). google.com This enantiomerically enriched intermediate is then carried forward in the synthesis.

More recent synthetic approaches have focused on developing crystallization methods for intermediates further down the synthetic pathway, which can circumvent the need for final product chromatography. researchgate.net For example, after the Michael addition reaction of R-tetrahydropapaverine with tert-butyl acrylate (B77674) and subsequent N-methylation, a mixture of (R-cis) and (R-trans) diastereomers of an intermediate is formed. Due to differences in solubility between these diastereomers, a simple and repeatable recrystallization process can be employed. researchgate.net Screening of various solvents has shown that specific solvent systems can effectively separate the less soluble desired cis-isomer from the more soluble trans-isomer, achieving a high diastereomeric excess (100% de) and purity over 99%. researchgate.net This approach is highly scalable and enhances the efficiency of producing the single, desired atracurium isomer. researchgate.net

Impact of Synthetic Route on Isomeric Composition of Atracurium Besylate

The isomeric composition of the final atracurium besylate product is directly dictated by the stereochemistry of the starting materials and the nature of the synthetic route. The synthesis involves coupling a chiral tetrahydropapaverine derivative with a linker, followed by quaternization of the nitrogen atoms, a step that introduces additional chiral centers. epo.orggoogleapis.com

When the synthesis begins with racemic (±)-tetrahydropapaverine, the initial coupling and subsequent quaternization result in a complex mixture of all ten possible stereoisomers of atracurium. googleapis.comgoogle.com The distribution of these isomers is governed by the reaction kinetics and thermodynamics, leading to a product that requires extensive purification to isolate any single isomer.

To gain control over the stereochemical outcome, synthetic strategies employ resolved tetrahydropapaverine. Starting the synthesis with enantiomerically pure (R)-tetrahydropapaverine significantly reduces the number of possible isomers in the final product. google.com The quaternization of the two nitrogen atoms in the bis-tertiary amine intermediate still generates two new stereocenters. However, because the configuration at the C1 and C1' positions is fixed as (R), the reaction yields a predictable mixture of only three diastereomers: (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans). epo.orggoogle.comgoogle.com This specific mixture is consistently produced in a characteristic ratio. drugfuture.comgoogle.comgoogleapis.com

The table below illustrates the effect of the starting material on the final isomeric distribution of (1R,1'R)-atracurium besylate prior to chromatographic purification.

| Starting Material | Key Synthetic Step | Resulting Isomers | Approximate Isomeric Ratio | Reference |

|---|---|---|---|---|

| (±)-Tetrahydropapaverine | Coupling and Quaternization | Mixture of 10 stereoisomers | Not specifically defined | googleapis.comgoogle.com |

| (R)-Tetrahydropapaverine | Coupling and Quaternization with methyl benzenesulfonate | (1R-cis,1'R-cis), (1R-cis,1'R-trans), (1R-trans,1'R-trans) | 58 : 34 : 6 | epo.orgdrugfuture.comgoogle.comgoogle.comgoogleapis.com |

This demonstrates that stereochemical control begins with the selection of the initial chiral building blocks. The use of enantiopure starting materials simplifies the product mixture, making the subsequent purification of the desired (1R,2S,1'S,2'R)-isomer (a 1R-cis, 1'R-cis configuration) more manageable through the chromatographic or crystallization techniques described previously. epo.orgresearchgate.net

Advanced Structural Characterization and Conformational Analysis of Atracurium Besylate Stereoisomers

Spectroscopic Elucidation of Atracurium (B1203153) Besylate Stereoisomers

Spectroscopic techniques provide foundational information regarding the connectivity, chemical environment, and structural integrity of atracurium besylate isomers. Through the application of advanced nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, a detailed molecular portrait of the (1R,2S,1'S,2'R)- isomer can be constructed.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of complex molecules like atracurium besylate. Due to the presence of multiple chiral centers, the commercial formulation of atracurium besylate is a mixture of up to ten stereoisomers. pfizer.com High-field NMR, often at frequencies of 750 MHz or higher, is necessary to resolve the complex proton (¹H) and carbon-¹³ (¹³C) spectra of these isomers. researchgate.netresearchgate.net

For the specific assignment of the (1R,2S,1'S,2'R)- isomer, a combination of one-dimensional and two-dimensional NMR experiments is employed. Diagnostic resonances in the ¹H NMR spectrum are key to distinguishing between isomers. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, which are critical for determining the relative stereochemistry of the substituents on the tetrahydroisoquinoline rings. wordpress.com The spatial proximity of protons, revealed by NOESY cross-peaks, allows for the confirmation of the cis or trans relationship between the C1-benzyl group and the C2-quaternary nitrogen substituent.

Hyphenated techniques, such as high-performance liquid chromatography coupled with NMR (HPLC-NMR), are particularly powerful. Following separation on a chiral HPLC column, stop-flow ¹H NMR spectroscopy can be performed on the isolated (1R,2S,1'S,2'R)- isomer to acquire high-quality spectra and confirm its identity and stereochemical purity. researchgate.netresearchgate.net

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Significance |

|---|---|---|---|

| Ar-H (Benzenesulfonate) | 7.8 - 8.0 | m | Signals from the besylate counter-ion |

| Ar-H (Tetrahydroisoquinoline) | 6.5 - 6.8 | s | Aromatic protons on the isoquinoline (B145761) core |

| Ar-H (Benzyl group) | 6.9 - 7.2 | m | Aromatic protons on the 3,4-dimethoxybenzyl group |

| C1-H | ~4.5 | d | Proton at a stereocenter; coupling constant provides conformational data |

| -OCH₃ (Methoxy) | 3.8 - 4.0 | s | Signals from the four methoxy (B1213986) groups |

| N⁺-CH₃ (Quaternary) | ~3.1 | s | Methyl group on the quaternary nitrogen |

| -OCH₂- (Ester Linkage) | ~4.2 | t | Methylene group adjacent to the ester oxygen |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of atracurium besylate isomers. nih.gov These methods are sensitive to the vibrational modes of molecules, which are influenced by bond strengths, molecular geometry, and intermolecular interactions. nih.gov While the IR and Raman spectra of enantiomers are identical, diastereomers such as the various atracurium besylate isomers can exhibit subtle but measurable differences in their vibrational spectra. mdpi.com

For the (1R,2S,1'S,2'R)- isomer, IR spectroscopy can readily identify characteristic absorption bands corresponding to its key functional groups. The strong carbonyl (C=O) stretching vibration of the ester linkages is a prominent feature. Other significant bands include C-O stretching from the ether and ester groups, C-H stretching from aromatic and aliphatic moieties, and vibrations associated with the quaternary ammonium (B1175870) centers.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1740 (Strong) | 1730 - 1740 (Weak) |

| C-O (Ether/Ester) | Stretching | 1030 - 1250 (Strong) | Variable |

| C=C (Aromatic) | Stretching | 1500 - 1600 (Medium) | 1580 - 1610 (Strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (Medium) | 2850 - 2960 (Strong) |

| S=O (Sulfonate) | Stretching | 1170 - 1200 (Strong) | Variable |

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation and impurity profiling of pharmaceuticals like atracurium besylate. sepscience.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of the (1R,2S,1'S,2'R)-atracurium dication (C₅₃H₇₂N₂O₁₂²⁺).

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns. By inducing fragmentation of the isolated parent ion, a structural fingerprint is created that can confirm the connectivity of the molecule. Key fragmentations often occur at the ester linkages and involve cleavages within the tetrahydroisoquinoline backbone.

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for impurity profiling. researchgate.netchimia.ch This technique can detect and identify process-related impurities and degradation products, even at very low levels. Common degradants of atracurium besylate include laudanosine (B1674548) and various mono-quaternary and mono-acrylate species, which can be identified by their unique molecular weights and fragmentation patterns. researchgate.net

| Compound | Ion | Theoretical m/z (Monoisotopic) | Significance |

|---|---|---|---|

| Atracurium | [M]²⁺ | 464.7576 | Dication of the active molecule |

| Laudanosine | [M+H]⁺ | 358.1962 | Major degradation product |

| Monoacrylate Laudanosine Besylate | [M]⁺ | 428.2275 | Degradation product from Hofmann elimination |

| Pentane-1,5-diol bis(3-(laudanosinium)propanoate) | [M]²⁺ | 465.2654 | Potential process-related impurity |

Chiroptical Methods for Stereochemical Analysis of Atracurium Besylate

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore essential for the absolute stereochemical analysis of chiral compounds like the atracurium besylate stereoisomers. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of a molecule. For atracurium besylate, the tetrahydroisoquinoline moieties act as the primary chromophores.

The absolute configuration of the stereocenters can be determined by coupling experimental CD data with theoretical calculations or by comparing the spectrum to that of a known analogue. researchgate.net Research has shown that parallel HPLC-CD experiments can be used to assign the enantiomers of atracurium by referencing the known CD spectrum and absolute stereochemistry of (R)-laudanosine hydrochloride, which shares the same fundamental chromophore. researchgate.netresearchgate.net The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores, allowing for the differentiation of various stereoisomers.

| Stereoisomer Type | Approximate Wavelength (nm) | Sign of Cotton Effect (Δε) | Stereochemical Implication |

|---|---|---|---|

| (1R, 2R) Isomer | ~285 | Positive | Defines one absolute configuration |

| (1S, 2S) Isomer | ~285 | Negative | Enantiomeric relationship to (1R, 2R) |

| (1R, 2S, 1'S, 2'R) Isomer | - | No CD Signal (Achiral) | Characteristic of a meso compound |

| (1R, 2R, 1'S, 2'S) Isomer | - | No CD Signal (Achiral) | Characteristic of a meso compound |

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect, and its sign and shape are characteristic of the molecule's stereochemistry.

ORD studies on isolated atracurium besylate stereoisomers can provide confirmation of their chiral nature and absolute configuration. For a single enantiomer, the ORD spectrum provides a unique fingerprint. For meso compounds like (1R,2S,1'S,2'R)-atracurium besylate, no optical rotation would be observed at any wavelength, as the internal mirror plane results in an achiral molecule. This lack of optical activity is a key identifying feature of a meso compound and distinguishes it from the chiral enantiomeric pairs within the atracurium mixture. ORD is therefore a powerful tool for confirming the achiral nature of the (1R,2S,1'S,2'R)- isomer after its separation from the optically active isomers.

| Isomer | Specific Rotation [α] at 589 nm (D-line) | Chiroptical Property |

|---|---|---|

| (1R,2R,1'R,2'R)-Atracurium Besylate | Positive Value | Chiral, optically active |

| (1S,2S,1'S,2'S)-Atracurium Besylate | Negative Value (equal magnitude to R,R,R,R) | Chiral, optically active |

| (1R,2S,1'S,2'R)-Atracurium Besylate | 0° | Meso, optically inactive |

| Racemic Mixture of Enantiomers | 0° | Optically inactive due to cancellation |

Mechanistic Chemical Degradation Pathways of Atracurium Besylate

The Hofmann Elimination Reaction in Atracurium (B1203153) Besylate Degradation

Hofmann elimination is a non-enzymatic chemical process that constitutes a significant pathway for the degradation of atracurium besylate under physiological conditions. wikipedia.orgpatsnap.com This reaction involves the cleavage of a carbon-nitrogen bond, leading to the formation of an alkene and a tertiary amine. In the context of atracurium besylate, this process results in the formation of laudanosine (B1674548) and a quaternary monoacrylate. researchgate.netresearchgate.net

The rate of Hofmann elimination of atracurium besylate is significantly dependent on both pH and temperature. wikipedia.orgnih.gov

pH: The reaction is base-catalyzed, meaning its rate increases with an increase in pH (alkalosis) and decreases with a decrease in pH (acidosis). ld99.com This is a critical feature of its degradation under physiological conditions, which are mildly alkaline.

Temperature: An increase in temperature accelerates the rate of Hofmann elimination, while a decrease in temperature (hypothermia) slows it down. nih.gov

The interplay of these factors is crucial in determining the degradation rate of the molecule.

| Factor | Condition | Effect on Hofmann Elimination Rate |

| pH | Increase (Alkalosis) | Accelerated |

| Decrease (Acidosis) | Slowed | |

| Temperature | Increase | Accelerated |

| Decrease (Hypothermia) | Slowed |

The composition of the surrounding medium can catalytically influence the rate of Hofmann elimination. Studies have shown that the degradation rate of atracurium at a constant pH and temperature is dependent on the total concentration and type of the base in the incubating solution. nih.gov

At the same total buffer concentration (50 mmol litre-1), the degradation was observed to be fastest in a phosphate (B84403) buffer, intermediate in a HEPES buffer, and slowest in a Tris buffer. nih.gov This suggests a specific catalytic role of the buffer components. Furthermore, the presence of glucose has been found to enhance the degradation rate, while sodium chloride and potassium sulphate slowed it down. researchgate.netnih.gov There is a lack of specific research findings in the reviewed literature concerning the catalytic effects of metal ions on the Hofmann elimination of atracurium besylate.

| Buffer (at 50 mmol litre-1) | Relative Degradation Rate |

| Phosphate | Fastest |

| HEPES | Intermediate |

| Tris | Slowest |

Ester Hydrolysis in Atracurium Besylate Degradation

Ester hydrolysis represents a secondary, less dominant pathway for the degradation of atracurium besylate. researchgate.net This process involves the cleavage of the ester linkages within the molecule and is catalyzed by non-specific esterases. nih.govresearchgate.net At physiological pH, the contribution of ester hydrolysis to the total elimination of atracurium is considered negligible compared to Hofmann elimination. researchgate.netresearchgate.net

The ester groups in the atracurium besylate molecule are susceptible to hydrolysis, a reaction that involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be influenced by the chemical environment.

Under acidic conditions (below pH 3), atracurium has been noted to degrade via ester hydrolysis. researchgate.netresearchgate.net In this environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

In neutral or alkaline conditions, hydrolysis can still occur, though at a slower rate compared to Hofmann elimination at physiological pH. In vivo, this reaction is catalyzed by non-specific plasma esterases. The enzymatic process involves the formation of an enzyme-substrate complex, followed by nucleophilic attack by a residue in the enzyme's active site (e.g., serine), leading to the cleavage of the ester bond and the release of the alcohol and carboxylic acid components.

The rate of ester hydrolysis of atracurium besylate is also pH-dependent, but in a manner opposite to that of Hofmann elimination. A drop in pH enhances the rate of ester hydrolysis. nih.gov This is because acidic conditions facilitate the protonation of the carbonyl group, making the ester more susceptible to nucleophilic attack by water. Conversely, an increase in pH (alkalosis) slows down the rate of ester hydrolysis. ld99.com

| pH Condition | Effect on Ester Hydrolysis Rate |

| Decrease (Acidosis) | Accelerated |

| Increase (Alkalosis) | Slowed |

Identification and Characterization of Chemical Degradation Products of Atracurium Besylate

The degradation of atracurium besylate results in several key chemical byproducts. The primary and most studied degradation product is laudanosine, which is formed through both Hofmann elimination and ester hydrolysis. taylorandfrancis.comresearchgate.net Other significant degradants include a monoquaternary acrylate (B77674), a quaternary acid, and a quaternary alcohol. taylorandfrancis.comresearchgate.net The identification and characterization of these products are crucial for understanding the complete degradation profile of the parent compound.

Spectroscopic techniques are essential for the structural elucidation of atracurium's degradation products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has been instrumental in identifying these compounds. nih.govnih.gov

In positive ion electrospray ionization mass spectrometry (ESI-MS), laudanosine is readily identified by its characteristic mass-to-charge ratio (m/z). nih.govnih.gov Further fragmentation of the parent ion using collision-induced dissociation provides a unique fingerprint, confirming the structure. nih.gov Similarly, the other degradation products, such as the monoquaternary acrylate and the quaternary acid, have been identified by their respective mass-to-charge ratios and fragmentation patterns in LC-MS analyses. researchgate.netnih.gov

While detailed Nuclear Magnetic Resonance (NMR) data for all degradation products in literature is sparse, ¹H NMR and ¹³C NMR spectroscopy have been used to confirm the structures of synthesized laudanosine standards, which are then used as references in degradation studies. researchgate.net These spectroscopic methods provide unambiguous structural information, confirming the identities of the byproducts formed during the chemical breakdown of atracurium besylate.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying atracurium besylate and its degradation products. nih.govsemanticscholar.org Various reversed-phase HPLC methods have been developed that offer high selectivity and sensitivity for these compounds. semanticscholar.orgdavidpublisher.com

A typical method employs a C18 column with a mobile phase consisting of a buffered aqueous solution and organic modifiers like acetonitrile (B52724) and methanol. semanticscholar.orgdavidpublisher.comresearchgate.net Gradient elution is often used to achieve optimal separation of the parent drug from its various degradants, which have different polarities. nih.govresearchgate.net Detection is commonly performed using UV spectrophotometry, typically at a wavelength of 280 nm, where both atracurium and its primary degradant laudanosine exhibit strong absorbance. semanticscholar.orgdavidpublisher.com Fluorometric detection has also been utilized to enhance sensitivity. nih.gov

These chromatographic methods allow for the precise quantification of atracurium and laudanosine in various matrices. nih.govnih.gov The retention times for the compounds are distinct, enabling their accurate measurement even in complex mixtures. For instance, in one optimized HPLC system, laudanosine eluted at approximately 2.34 minutes, while the parent atracurium molecule had a much longer retention time of around 19.33 minutes, demonstrating effective separation. davidpublisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed Phase C18 (150 mm × 4.5 mm, 5 µm) | davidpublisher.com |

| Mobile Phase | 0.075 M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (50:30:20, v/v), pH 3.1 | davidpublisher.com |

| Flow Rate | 1.0 mL/min | davidpublisher.com |

| Detection | UV at 280 nm | davidpublisher.com |

| Retention Time (Laudanosine) | ~2.3 min | davidpublisher.com |

| Retention Time (Atracurium) | ~19.3 min | davidpublisher.com |

Comparative Degradation Kinetics of Atracurium Besylate Stereoisomers

Atracurium besylate is a mixture of ten distinct stereoisomers. ijss-sn.comyoutube.com These isomers exhibit different pharmacological potencies and can also have different degradation rates. nih.gov Cisatracurium (B1209417) besylate, a specific isomeric mixture of atracurium (containing the 1R-cis, 1'R-cis isomer), was developed in part due to its favorable stability and degradation profile. jcdr.net

| Characteristic | Atracurium Besylate | Cisatracurium Besylate | Reference |

|---|---|---|---|

| Composition | Mixture of 10 stereoisomers | Isomeric mixture (primarily 1R-cis, 1'R-cis) | ijss-sn.com |

| Relative Potency | 1x | ~3-4x more potent | anesthesiologypaper.com |

| Degradation Pathway | Hofmann elimination and ester hydrolysis | Hofmann elimination and ester hydrolysis | nih.govresearchgate.net |

| Laudanosine Production | Higher plasma concentrations | Lower plasma concentrations at equipotent doses | researchgate.net |

| Degradation Rate | Dependent on buffer and ion composition | Dependent on buffer and ion composition; generally more stable | researchgate.net |

Structure Activity Relationship Sar Studies in the Atracurium Besylate Chemical Series

Impact of Quaternary Ammonium (B1175870) Group Modifications on Molecular Interactions of Atracurium (B1203153) Besylate

The two quaternary ammonium groups, often termed "onium heads," are fundamental to the molecule's activity. These positively charged centers are critical for binding to target sites. The nature of the substituents on the nitrogen atom and the distance between the two heads are key determinants of interaction strength.

In bis-quaternary compounds like atracurium, the interonium distance is a crucial factor. The polymethylene chain linking the two halves of the molecule dictates this distance, which must be optimal to span corresponding binding sites. However, modifications to the substituents directly attached to the quaternary nitrogen also significantly influence activity. Studies on novel atracurium and mivacurium (B34715) derivatives have shown that ammonium group substituents are crucial for determining the activity and duration of action of these neuromuscular blocking agents (NMBAs). nih.gov

Generally, bulky and rigid ("pachycurare") onium heads are characteristic of non-depolarizing agents. oup.com While the methyl groups on atracurium's nitrogens are relatively small, increasing their size could introduce steric hindrance, potentially altering binding affinity and selectivity. The SAR in this class suggests that even minor changes to the lipophilicity and size of these groups can modulate the molecule's interaction with its biological target. nih.govresearchgate.net

| N-Substituent | Predicted Impact on Steric Hindrance | Predicted Impact on Lipophilicity | Theoretical Effect on Binding Affinity |

|---|---|---|---|

| -CH₃ (Methyl) | Low | Low | Baseline (Reference) |

| -CH₂CH₃ (Ethyl) | Moderate Increase | Moderate Increase | Potentially Reduced Affinity |

| -CH₂(CH₂)₂CH₃ (n-Butyl) | Significant Increase | Significant Increase | Likely Reduced Affinity |

Role of Ester Linkages in Molecular Architecture and Chemical Reactivity of Atracurium Besylate Analogues

Atracurium is chemically designed for degradation under physiological conditions, a feature governed by its two ester linkages. These groups are susceptible to two primary, independent degradation pathways: Hofmann elimination and ester hydrolysis. ld99.com

Hofmann Elimination : This is a non-enzymatic, chemical degradation that occurs at physiological pH and temperature. nih.govnih.gov It is a base-catalyzed reaction that cleaves the molecule, contributing significantly to its breakdown. ld99.com The rate of Hofmann elimination is accelerated by increases in pH (alkalosis) and temperature. ld99.comnih.gov

Ester Hydrolysis : This pathway involves the cleavage of the ester bonds, catalyzed by non-specific plasma esterases (carboxyesterases). nih.govnih.gov Unlike some other agents, this process is independent of pseudocholinesterase. nih.gov The rate of ester hydrolysis is enhanced by a decrease in pH (acidosis). ld99.comnih.gov

The relative contribution of these two pathways has been a subject of study. Some research suggests that ester hydrolysis is the major metabolic pathway. researchgate.netresearchgate.net However, other studies indicate that Hofmann elimination is the rate-limiting step in the initial degradation of atracurium, with ester hydrolysis playing a more significant role in the breakdown of subsequent degradation products. nih.gov The presence of these two distinct chemical breakdown mechanisms ensures that the molecule's degradation is not solely reliant on organ function. ld99.com The specific structure of atracurium's linkages is that of a "reverse ester," a key feature of its chemical design. oup.comnih.gov

| Factor | Effect on Hofmann Elimination Rate | Effect on Ester Hydrolysis Rate |

|---|---|---|

| Increased pH (Alkalosis) | Increase | Decrease |

| Decreased pH (Acidosis) | Decrease | Increase |

| Increased Temperature | Increase | (Variable) |

Influence of Benzylisoquinoline Ring Substitutions on Conformational Preferences of Atracurium Besylate Derivatives

The bulky benzylisoquinoline moieties at each end of the atracurium molecule are defining features of its chemical class. oup.comdrugbank.com Substitutions on these aromatic rings can alter the electronic properties, lipophilicity, and conformational preferences of the molecule, thereby influencing its binding characteristics.

Atracurium itself possesses four methoxy (B1213986) groups on each of its two tetrahydroisoquinoline rings. oup.com The number and position of these groups are a point of differentiation among related benzylisoquinolinium compounds. For example, doxacurium (B1220649) has six methoxy groups, which may contribute to its different potency and side-effect profile. oup.com

SAR studies have actively explored modifications to these rings. In one series of experiments, new bis-4-benzyltetrahydroisoquinolinium esters were synthesized and evaluated. researchgate.net This substitution at the 4-position of the benzyl (B1604629) ring was investigated as a strategy to create analogues with a more rapid onset and shorter duration of action. While these specific analogues showed some desired properties, they also exhibited other effects, highlighting the challenge of optimizing activity through ring substitution. researchgate.net These studies confirm that the benzylisoquinoline nucleus is a viable target for chemical modification to fine-tune the molecule's properties.

Stereochemical Contributions to Molecular Recognition at Model Binding Sites for Atracurium Besylate (mechanistic chemical study)

Atracurium besylate is a racemic mixture of ten stereoisomers because it possesses four chiral centers—two on the tetrahydroisoquinoline ring carbons (C1) and two at the quaternary nitrogens (N2). nih.govnih.gov The specific spatial arrangement of atoms, or stereochemistry, is paramount for molecular recognition at chiral binding sites. nih.gov

The different stereoisomers of atracurium exhibit varying potencies. nih.gov Research has shown that isomers in the "R-series" at the C1 chiral center are generally more potent than their "S-series" counterparts. nih.gov The most potent and clinically significant isomer is the (1R,1'R,2R,2'R)-isomer, also known as cisatracurium (B1209417). nih.govncats.io This specific isomer, which has a cis relationship between the C1-benzyl group and the N2-alkyl chain, is several times more potent than the parent mixture and has a different side-effect profile. nih.govnih.gov

The mechanistic basis for this stereoselectivity lies in the three-dimensional complementarity between the drug molecule and its binding site. nih.gov For effective binding, multiple points of interaction (e.g., ionic bonds, hydrogen bonds, van der Waals forces) must align correctly. nih.govlongdom.org Computer simulations of atracurium isomers have suggested that π-π interactions (from the aromatic rings), hydrogen bonding, and Van der Waals forces are all critical for chiral recognition. longdom.org The specific R,R-cis conformation of cisatracurium presumably allows for a more optimal fit at its target site compared to the other nine isomers in the atracurium mixture. oup.com

| Isomer Series | General Relative Potency | Example (Isomer) |

|---|---|---|

| R-series | Higher | Cisatracurium (1R-cis, 1'R-cis) |

| S-series | Lower | S,Trans-S',Trans isomer |

Data derived from studies in anesthetized cats. nih.gov

Pharmacophore Modeling and Ligand-Based Design for Novel Atracurium Besylate Analogues (theoretical chemical approach)

Pharmacophore modeling is a powerful theoretical tool in medicinal chemistry used to define the essential structural features required for a molecule to exhibit a specific biological activity. semanticscholar.orgmdpi.com For the atracurium series, a ligand-based pharmacophore model can be constructed based on the structures of known active compounds. This model helps guide the design of novel analogues with potentially improved properties.

The essential pharmacophoric features for an atracurium-like molecule would include:

Two Cationic Features: Representing the two quaternary ammonium nitrogen atoms, which are essential for ionic interactions.

Hydrophobic/Aromatic Features: Corresponding to the bulky benzylisoquinoline ring systems.

A Defined Spatial Relationship: A specific distance and geometric arrangement between the two cationic centers, dictated by the linker chain.

Quantitative structure-activity relationship (QSAR) studies further refine this approach by creating mathematical models that correlate variations in chemical structure with changes in activity. oup.comsemanticscholar.org These computational techniques allow for the virtual screening of large chemical libraries to identify new compounds that fit the pharmacophore model before undertaking costly chemical synthesis. oup.com Recent research on new bis-benzylisoquinoline derivatives has utilized molecular docking simulations to analyze the binding of novel analogues to nicotinic acetylcholine (B1216132) receptors, demonstrating the current application of these theoretical methods in this specific chemical class. nih.gov This ligand-based design approach, integrating pharmacophore and QSAR modeling, is instrumental in the rational development of next-generation atracurium analogues. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Primary Role in Interaction |

|---|---|---|

| Cationic Center (x2) | Quaternary Ammonium Group | Ionic Bonding / Electrostatic Interaction |

| Aromatic/Hydrophobic Region (x2) | Benzylisoquinoline Rings | Van der Waals / π-π Stacking Interactions |

| Distance Constraint | Central Diester Linker Chain | Spanning and Correctly Orienting at Binding Site |

Synthetic Analogues and Derivatives of Atracurium Besylate: Chemical Design and Exploration

Design Principles for Novel Benzylisoquinoline-Based Chemical Entities Derived from Atracurium (B1203153) Besylate

The chemical architecture of atracurium besylate, a bis-quaternary benzylisoquinolinium diester, serves as the foundation for the rational design of new analogues. researchgate.net The primary design principles are rooted in understanding the structure-activity relationships (SAR) that govern its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction and its unique degradation pathways.

Key design considerations include:

The Bis-Quaternary Structure: The presence of two positively charged quaternary ammonium (B1175870) centers is essential for neuromuscular blocking activity. researchgate.net These cationic heads mimic the structure of acetylcholine and competitively antagonize the nAChR. nih.gov

Inter-onium Distance: The distance between the two quaternary nitrogens is a critical determinant of potency. An optimal separation, bridged by the central linker chain, is required for effective binding to the receptor. For many bis-quaternary neuromuscular blockers, a chain of approximately 10 carbon or oxygen atoms between the nitrogen centers confers the greatest potency. oup.com

The Benzylisoquinoline Moiety: The bulky, rigid tetrahydropapaverine-derived units contribute to the high-affinity binding at the receptor site. Modifications to the substitution pattern on the aromatic rings can influence potency and physicochemical properties.

Chemical and Enzymatic Lability: A cornerstone of atracurium's design is its built-in degradation mechanisms. The structure is engineered to be susceptible to Hofmann elimination, a chemical degradation that occurs at physiological pH and temperature, and ester hydrolysis, catalyzed by non-specific plasma esterases. nih.govnih.gov The design of novel analogues often involves modulating the rates of these two pathways to fine-tune the drug's duration of action. For instance, structural modifications can be made to favor ester hydrolysis over Hofmann elimination or vice versa. researchgate.net

Stereochemistry: The atracurium molecule contains four chiral centers, making stereoisomerism a crucial design principle. The spatial arrangement of the substituents on the benzylisoquinoline rings significantly impacts potency and potential side effects, as exemplified by the development of cisatracurium (B1209417) besylate.

By systematically altering these structural features, chemists can explore new chemical space and develop analogues with tailored pharmacological profiles.

Synthesis of Atracurium Besylate Analogues with Modified Linkers

The central linker chain connecting the two benzylisoquinoline units plays a pivotal role in defining the pharmacological properties of atracurium-based molecules. It dictates the crucial distance between the quaternary heads and contains the ester functionalities that are key to one of its degradation pathways. researchgate.net The synthesis of analogues with modified linkers is a primary strategy for developing new agents.

The core synthetic route to atracurium involves the quaternization of two molecules of (±)-tetrahydropapaverine with a bifunctional linker, typically 1,5-pentamethylene diacrylate. This is followed by N-methylation. By substituting the 1,5-pentamethylene diacrylate with other diacrylates or different chemical entities, the properties of the linker can be systematically varied.

Table 1: Principles of Linker Modification in Atracurium Analogues

| Linker Modification Strategy | Intended Chemical/Pharmacological Outcome | Synthetic Approach |

| Varying Chain Length | To optimize the inter-onium distance for maximal receptor affinity and potency. | Employing diacrylates of varying alkane chain lengths (e.g., 1,4-butylene diacrylate, 1,6-hexylene diacrylate) in the initial coupling reaction. |

| Altering Flexibility/Rigidity | To study the conformational requirements for receptor binding. | Incorporating rigid elements (e.g., aromatic rings, double bonds) or more flexible units (e.g., polyether chains) into the linker backbone. |

| Modifying Ester Groups | To alter the rate of enzymatic hydrolysis and, consequently, the duration of action. | Replacing the propiolyl ester with other ester groups that may be more or less sterically hindered or electronically different, thus changing their susceptibility to plasma esterases. |

| Replacing Ester Functionality | To eliminate the ester hydrolysis pathway and create analogues reliant solely on Hofmann elimination. | Synthesizing linkers with alternative, stable chemical bonds such as ethers or amides, though this may significantly alter the molecule's properties. |

An example of a commercially successful analogue with a modified structure is mivacurium (B34715) chloride. While not a direct atracurium analogue in terms of its synthesis, its design reflects these principles. Mivacurium's structure is modified to reduce its reliance on Hofmann elimination while enhancing its susceptibility to rapid hydrolysis by plasma cholinesterases, resulting in a shorter duration of action. researchgate.net

Exploration of Alternative Quaternary Ammonium Systems in Atracurium Besylate Derivatives

The quaternary ammonium groups are the primary pharmacophores responsible for binding to the anionic sites on the nAChR. In atracurium, these are N-methyl groups. The exploration of alternative quaternary ammonium systems involves replacing one or both methyl groups with other substituents to probe the steric and electronic requirements of the receptor binding pocket.

The general synthetic approach involves using different alkylating agents during the final N-quaternization step. For instance, instead of methyl benzenesulfonate (B1194179), reagents like ethyl benzenesulfonate or propyl benzenesulfonate could be used.

Table 2: Structure-Activity Relationships of N-Substituents in Quaternary Ammonium Neuromuscular Blockers

| N-Substituent | General Effect on Potency | Rationale | Example Compound Class |

| Methyl (-CH₃) | Often confers maximal potency. | The small size provides an optimal fit for the anionic subsite of the nAChR. oup.com | Atracurium, Vecuronium |

| Ethyl (-CH₂CH₃) | Typically results in reduced potency compared to methyl. bath.ac.uk | Increased steric bulk may lead to a suboptimal fit in the receptor binding pocket. | Gallamine Triethiodide oup.com |

| Propyl (-CH₂CH₂CH₃) | Further reduction in potency is expected. | Increased steric hindrance interferes more significantly with receptor binding. | N/A in common clinical use |

| Allyl (-CH₂CH=CH₂) | Can maintain high potency. | The propenyl group is present in some potent agents, indicating the receptor can accommodate this specific shape and size. | Rocuronium |

Stereoisomeric Variants of Atracurium Besylate Derivatives: Synthesis and Chemical Characterization

Atracurium besylate is a complex mixture of stereoisomers. Its structure contains four chiral centers—two on the C1 carbon of the isoquinoline (B145761) ring and two on the quaternary nitrogen atoms. Due to molecular symmetry, this results in ten possible stereoisomers (three meso compounds and four pairs of enantiomers). The commercial preparation of atracurium is a specific, rationally chosen mixture of these isomers.

The synthesis of specific stereoisomeric variants has been a highly fruitful area of research, leading to the development of cisatracurium besylate. This compound is the single (1R,1'R,2R,2'R)-isomer, which constitutes approximately 15% of the parent atracurium mixture.

Synthesis and Characterization:

The stereoselective synthesis of cisatracurium begins with the resolution of the precursor (±)-tetrahydropapaverine to isolate the desired (R)-enantiomer. This enantiomerically pure precursor is then used in the subsequent coupling and quaternization reactions. The control of stereochemistry at the nitrogen centers is more complex but can be influenced by reaction conditions.

The characterization and separation of atracurium isomers are typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This analytical technique allows for the resolution and quantification of the individual isomers in a mixture.

Table 3: Comparison of Atracurium Besylate and its Single Isomer, Cisatracurium Besylate

| Property | Atracurium Besylate (Mixture of Isomers) | Cisatracurium Besylate ((1R,1'R,2R,2'R)-isomer) |

| Composition | Mixture of 10 stereoisomers | Single stereoisomer |

| Relative Potency | 1 | ~3 times more potent than the mixture |

| Metabolism | Hofmann elimination and ester hydrolysis | Primarily Hofmann elimination |

| Histamine (B1213489) Release | Associated with dose-dependent histamine release | Significantly lower propensity for histamine release |

The development of cisatracurium demonstrates the critical importance of stereochemistry in drug design. By isolating a single, more potent isomer, it was possible to create a compound with a more favorable therapeutic profile compared to the isomeric mixture.

Chemical Probes and Bioconjugates Based on the Atracurium Besylate Scaffold (for chemical or mechanistic study)

While primarily known for its clinical use, the atracurium scaffold represents a valuable chemical tool for studying the structure and function of the nicotinic acetylcholine receptor. By chemically modifying the atracurium molecule to incorporate reporter tags or reactive groups, researchers can create chemical probes and bioconjugates for mechanistic studies.

Design Principles for Atracurium-Based Probes:

Affinity Labels: An affinity label is a molecule that resembles a natural substrate or ligand but contains a weakly reactive group. wikipedia.org An atracurium analogue could be synthesized with a latent electrophile (e.g., a halomethyl ketone) on the linker or one of the benzylisoquinoline rings. Such a molecule would first bind reversibly to the nAChR and then form an irreversible covalent bond with a nearby amino acid residue, allowing for the mapping of the receptor's binding site. wikipedia.org

Fluorescent Probes: A fluorescent dye could be covalently attached to the atracurium scaffold, likely on the central linker to minimize interference with the quaternary heads required for binding. A fluorescent atracurium analogue would enable researchers to visualize the localization of nAChRs on the cell surface, study receptor trafficking, and measure binding kinetics using techniques like fluorescence microscopy or fluorescence polarization.

Bioconjugates for Affinity Purification: By attaching a molecule like biotin (B1667282) to the atracurium scaffold (biotinylation), a high-affinity probe can be created. This biotinylated atracurium could be used with streptavidin-coated beads to selectively isolate nAChRs from complex biological samples (affinity chromatography), facilitating their purification and further biochemical characterization.

The synthesis of these probes would require multi-step organic chemistry to create a modified linker or tetrahydropapaverine precursor containing the desired functionality (e.g., an amine or carboxyl group for conjugation) before assembling the final bis-quaternary structure. While specific examples of such probes based on the atracurium scaffold are not widely reported in the literature, the chemical principles for their design and synthesis are well-established in the field of chemical biology.

Computational Chemistry and Molecular Modeling of Atracurium Besylate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Atracurium (B1203153) Besylate

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reactivity. nih.govdrugbank.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govsynzeal.com For atracurium besylate, DFT could be employed to map out the potential energy surfaces of its degradation pathways, primarily the Hofmann elimination and ester hydrolysis. wikipedia.orgfda.gov Such studies would involve calculating the energies of reactants, intermediates, transition states, and products.

A hypothetical DFT study on the reaction pathways of atracurium besylate could yield data such as the relative energies of different chemical species involved in the degradation process. This information would be crucial for understanding the kinetics and thermodynamics of these reactions.

Table 1: Hypothetical DFT-Calculated Relative Energies for Atracurium Besylate Degradation Intermediates (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Intermediate Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Atracurium Cation | B3LYP/6-31G* | 0.00 |

| Hofmann Elimination Intermediate 1 | B3LYP/6-31G* | +15.2 |

| Ester Hydrolysis Intermediate 1 | B3LYP/6-31G* | +22.5 |

The Hofmann elimination is a critical non-enzymatic degradation pathway for atracurium. chemspider.com A transition state analysis using quantum chemical methods would be invaluable for understanding the mechanism of this reaction at a molecular level. This analysis would involve locating the transition state structure on the potential energy surface that connects the reactant (atracurium) to the products.

Key parameters that would be determined from such an analysis include the activation energy, the geometry of the transition state, and the vibrational frequencies. The activation energy, in particular, would provide a quantitative measure of the reaction barrier, which is directly related to the reaction rate.

Table 2: Hypothetical Parameters from a Transition State Analysis of Hofmann Elimination (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 25.8 kcal/mol |

| Key Interatomic Distances in TS | Cβ-H: 1.5 Å, N-Cα: 2.1 Å |

| Imaginary Frequency | -350 cm⁻¹ |

Molecular Docking Simulations with Model Binding Sites for Atracurium Besylate (theoretical simulations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.comscribd.com

To understand how atracurium besylate interacts with its biological target, the nicotinic acetylcholine (B1216132) receptor, molecular docking simulations could be performed. In the absence of a high-resolution crystal structure of atracurium bound to the receptor, a hypothetical binding site could be constructed based on homologous protein structures. Docking simulations would then predict the binding mode of atracurium, identifying key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govgoogle.com

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding. These predictions are crucial in drug design for ranking the potency of different compounds.

Table 3: Hypothetical Predicted Binding Affinities and Interactions from Docking Simulations (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (ΔG) | -9.5 kcal/mol |

| Key Interacting Residues | TyrA93, TrpB149, AspD180 |

| Types of Interactions | Cation-π, Hydrogen Bond, Ionic |

Conformational Energy Landscapes and Stereoisomer Stability Calculations for Atracurium Besylate

The flexibility of the pentamethylene chain in atracurium besylate allows it to adopt numerous conformations. Understanding the conformational energy landscape is essential for comprehending its structure-activity relationship.

Computational methods can be used to explore the potential energy surface of atracurium besylate, identifying low-energy conformers and the energy barriers between them. This information can reveal the most probable shapes the molecule adopts in solution.

Furthermore, given that atracurium besylate has multiple stereoisomers, computational chemistry could be used to calculate the relative stabilities of these isomers. Such calculations would provide insight into the thermodynamic factors that favor the formation of certain isomers over others.

Table 4: Hypothetical Relative Stabilities of Atracurium Besylate Stereoisomers (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Stereoisomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| (1R,2S,1'S,2'R) | DFT/B3LYP | 0.00 |

| (1R,2R,1'R,2'R) - cis-cis | DFT/B3LYP | +0.5 |

| (1R,2R,1'S,2'S) - trans-trans | DFT/B3LYP | +1.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Atracurium Besylate Chemical Series (purely computational, chemical activity focus)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in medicinal chemistry for developing mathematical relationships between the structural properties of a series of chemical compounds and their biological or chemical activities. For the atracurium besylate chemical series, which belongs to the class of non-depolarizing neuromuscular blocking agents, QSAR studies are pivotal for understanding the molecular features that govern their potency and duration of action. While comprehensive, publicly available QSAR studies specifically detailing statistical models and extensive descriptor tables for atracurium besylate are limited, the principles of QSAR can be applied to this series to rationalize their activity and guide the design of new analogs.

The chemical activity of atracurium besylate and its congeners is primarily dependent on their ability to bind to nicotinic acetylcholine receptors at the neuromuscular junction. This interaction is governed by a combination of steric, electronic, and hydrophobic factors. A hypothetical QSAR model for the atracurium chemical series would aim to quantify these factors using molecular descriptors calculated from the three-dimensional structures of the molecules.

Key Molecular Descriptors and Their Putative Influence on Activity

A QSAR model for the atracurium series would likely incorporate a range of molecular descriptors to capture the nuances of their interaction with the receptor. These can be broadly categorized as follows:

Steric Descriptors: These describe the size and shape of the molecule. For atracurium and its analogs, the distance between the two quaternary ammonium (B1175870) centers is a critical parameter. This inter-onium distance must be optimal to span the binding sites on the receptor subunits. Molecular volume, surface area, and specific conformational descriptors would also be important.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. The positive charges on the quaternary nitrogen atoms are essential for the initial electrostatic attraction to the anionic sites of the receptor. Descriptors such as partial atomic charges, dipole moment, and molecular electrostatic potential maps would be crucial in a QSAR model.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its distribution and binding to hydrophobic pockets within the receptor. The LogP (partition coefficient) is a common descriptor for hydrophobicity.

Conceptual QSAR Data Table for the Atracurium Chemical Series

| Molecular Descriptor Category | Specific Descriptor Example | Hypothesized Correlation with Neuromuscular Blocking Activity | Rationale |

| Steric | Inter-onium Distance | Optimal range for maximal activity | The distance between the two quaternary nitrogens is crucial for effective binding to the nicotinic acetylcholine receptor subunits. |

| Molecular Volume | Increase may enhance binding up to a point | Larger molecules may have more points of contact with the receptor, but excessive bulk can lead to steric hindrance. | |

| Electronic | Partial Charge on Quaternary Nitrogen | Higher positive charge may increase initial binding affinity | Stronger electrostatic attraction to the anionic sites of the receptor would facilitate the initial binding event. |

| Molecular Electrostatic Potential | Specific patterns of positive and negative potential are likely required | The overall electrostatic landscape of the molecule must be complementary to that of the receptor's binding pocket. | |

| Hydrophobic | LogP (Partition Coefficient) | An optimal LogP value is expected | While some lipophilicity is necessary for membrane interaction and reaching the target site, excessive lipophilicity can lead to non-specific binding and altered pharmacokinetics. |

Research Findings and Future Directions

The rational design of atracurium was based on the understanding that a bis-quaternary structure is essential for neuromuscular-blocking activity. The central polymethylene chain and the benzylisoquinolinium head groups are key structural features. Computational studies on related bis-quaternary ammonium compounds have shown that the rigidity and length of the linker chain significantly influence activity. For the atracurium series, modifications to the linker or the substituents on the isoquinoline (B145761) rings would be expected to modulate activity by altering the steric and electronic properties of the molecule.

Future computational studies, including the development of robust 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would be invaluable. Such models could provide detailed three-dimensional contour maps highlighting the regions around the atracurium scaffold where modifications would likely lead to increased or decreased activity. This would enable a more targeted and efficient approach to the design of novel neuromuscular blocking agents with improved pharmacological profiles. The development of such models, however, requires a dataset of structurally related compounds with consistently measured biological activities, which is a prerequisite for any successful QSAR study.

Novel Analytical Methodologies for the Chemical Study and Characterization of Atracurium Besylate

Advanced Chromatographic Techniques for Purity Assessment and Isomer Analysis of Atracurium (B1203153) Besylate

Chromatographic techniques are fundamental in the quality control and chemical analysis of atracurium besylate, providing the necessary resolution to separate its structurally similar isomers and related substances.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns for Atracurium Besylate

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing atracurium besylate formulations. nih.govresearchgate.net Reversed-phase HPLC methods have been extensively developed for this purpose. A common approach involves using an octadecylsilane (ODS) C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.govresearchgate.net

To enhance the separation of the stereoisomers, specialized chiral stationary phases (CSPs) have been employed. Research has demonstrated successful chiral separation using columns like Lux Cellulose-3 and Cellulose tri-3,5-dimethylphenycarbamate (CDMPC). researchhub.comlongdom.org One study achieved excellent resolution and a short analysis time of three minutes using a Lux Cellulose-3 column with an acetonitrile and water mobile phase. researchhub.com Another investigation achieved baseline separation of the trans-trans, trans-cis, and cis-cis isomers on a CDMPC column, optimizing parameters such as mobile phase composition (Acetonitrile and Potassium hexafluorophosphate), pH, and temperature. longdom.org